N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a pyrazine carboxamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate.
Reaction Conditions: The reaction is carried out in dimethylformamide (DMF) as the solvent, with heating to facilitate the formation of the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired benzothiophene derivative.
Final Step:
Chemical Reactions Analysis
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of bacterial DNA helicases and nucleases, making it a candidate for antibacterial drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as bacterial DNA helicases and nucleases. The compound inhibits these enzymes by binding to their active sites, thereby preventing the unwinding and cleavage of DNA. This inhibition disrupts bacterial DNA replication and repair processes, leading to bacterial cell death .
Comparison with Similar Compounds
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide: This compound lacks the ethyl group, which may affect its binding affinity and specificity.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides: These compounds have been studied as inhibitors of JNK2 and JNK3 kinases, highlighting their potential in cancer therapy.
1-acetyl-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide: This derivative features an additional piperidine ring, which may enhance its pharmacokinetic properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H16N4OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H16N4OS/c1-2-10-3-4-11-12(8-17)16(22-14(11)7-10)20-15(21)13-9-18-5-6-19-13/h5-6,9-10H,2-4,7H2,1H3,(H,20,21) |
InChI Key |
QFSMZTFWDATMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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